molecular formula C3H6O2S B556591 3-Mercaptopropionic acid CAS No. 107-96-0

3-Mercaptopropionic acid

Cat. No. B556591
CAS RN: 107-96-0
M. Wt: 106,14 g/mole
InChI Key: DKIDEFUBRARXTE-UHFFFAOYSA-N
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Description

3-Mercaptopropionic acid (3-MPA) is an organosulfur compound with the formula HSCH2CH2CO2H. It is a bifunctional molecule, containing both carboxylic acid and thiol groups. It is a colorless oil and is derived from the addition of hydrogen sulfide to acrylic acid . It is used as a self-assembled monolayer (SAM) with a thiol and carboxylic groups. It has short carbon chains and is mainly used as a capping agent on a variety of nanoparticles .


Synthesis Analysis

3-Mercaptopropionic acid is used in the synthesis of peptide and protein thioesters. It fragments peptides and proteins sequence-specifically to afford thioesters which can be used in native chemical ligation reactions . It is also used as a reducing agent for the deoxygenation of various alkyl and aryl sulfoxides .


Molecular Structure Analysis

The molecular formula of 3-Mercaptopropionic acid is C3H6O2S. It is a bifunctional molecule, containing both carboxylic acid and thiol groups . The molecular weight is 106.14 g/mol .


Chemical Reactions Analysis

3-Mercaptopropionic acid is used in various chemical reactions. For instance, it is used for the deoxygenation of various alkyl and aryl sulfoxides . It is also involved in the oxidation reaction with hydrogen peroxide .


Physical And Chemical Properties Analysis

3-Mercaptopropionic acid is a colorless oil. It is soluble in water and has a density of 1.218 g/cm^3 .

Scientific Research Applications

  • Sensor Development : 3MPA plays a crucial role in the biogeochemistry of sulfur and is used in the development of sensors. For instance, TiO2-Au nanoparticles have been used to create sensors for detecting 3MPA in aquatic environments. These sensors are useful for monitoring the concentration of 3MPA, which is important due to its toxicity at certain levels and its role in causing seizures in mice for epilepsy research (Montoya‐Villegas et al., 2019).

  • Pharmaceutical Synthesis : In the pharmaceutical industry, 3MPA has been used as an O-demethylating agent in the synthesis of O-desmethylvenlafaxine from venlafaxine, a popular antidepressant. This process benefits from 3MPA’s ability to facilitate high conversion rates and easy isolation of the product with high purity and yield (Furlan et al., 2015).

  • Neurological Research : 3MPA is used to study cardiovascular effects and GABA (gamma-aminobutyric acid) levels in the brain, particularly in relation to neurological conditions like epilepsy. It has been observed to produce various cardiovascular responses and alter GABA levels in the brain, indicating its significant impact on neurological functions (Alsip et al., 1984).

  • Quantum Dot Research : In the field of nanotechnology, 3MPA is used for the preparation of quantum dots. For example, 3MPA-capped lead sulfide quantum dots show dependency on concentration and sample age in their optical properties, indicating its role in modifying nanocrystal ligand chemistry (Reinhart & Johansson, 2017).

  • Solid-Phase Synthesis : It is employed as a versatile linker in solid-phase synthesis, demonstrating its utility in the efficient cleavage and modification of synthetic molecules (Camarero et al., 2006).

  • Mitochondrial Metabolism Studies : Research on mitochondrial metabolism uses 3MPA to understand its conversion and impact on mitochondrial enzymes, providing insights into cellular energy processes (Cuebas et al., 1985).

  • Biological and Chemical Processes in Sediments : 3MPA is a key compound in the study of organosulfur compound transformations in marine sediments, playing a central role in sulfur metabolism (Kiene & Taylor, 1988).

  • Electrocatalysis : It is used in electrocatalysis, particularly in promoting electron transfer in biomolecules, demonstrating its utility in enhancing electrochemical reactions (Zhang & Oyama, 2007).

  • Cancer Research : 3MPA-capped gold nanoparticles have been used to enhance drug delivery and act as biomarkers in drug-resistant cancer cells, indicating its potential in cancer treatment and diagnosis (Li et al., 2007).

Safety And Hazards

3-Mercaptopropionic acid is considered hazardous. It may be corrosive to metals, toxic if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

The market for 3-Mercaptopropionic acid is expected to reach US$ 544.7 Million by 2033, growing at a CAGR of 5.3% during the forecast period 2023 to 2033 . This suggests that there is a growing demand for this compound, possibly due to its wide range of applications in various fields.

properties

IUPAC Name

3-sulfanylpropanoic acid
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InChI

InChI=1S/C3H6O2S/c4-3(5)1-2-6/h6H,1-2H2,(H,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKIDEFUBRARXTE-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C3H6O2S
Record name 3-Mercaptopropionic acid
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DSSTOX Substance ID

DTXSID8026775
Record name 3-Mercaptopropanoic acid
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Molecular Weight

106.15 g/mol
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Physical Description

Liquid, Clear liquid or solid; [HSDB] Colorless liquid with a stench; mp = 17-19 deg C; [MSDSonline], Clear colourless to pale yellow oily liquid; Roasted sulphureous aroma
Record name Propanoic acid, 3-mercapto-
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Boiling Point

111 °C AT 15 MM HG, 110.00 to 111.00 °C. @ 15.00 mm Hg
Record name 3-MERCAPTOPROPIONIC ACID
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Flash Point

93 °C
Record name 3-Mercaptopropionic acid
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Solubility

SOL IN WATER, ALCOHOL, BENZENE, & ETHER, Soluble, Practically insoluble or insoluble in water, Soluble (in ethanol)
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Density

1.218 AT 21 °C, 1.220-1.226 (20°)
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Vapor Pressure

0.04 [mmHg]
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Product Name

3-Mercaptopropionic acid

Color/Form

CLEAR LIQUID, AMORPHOUS CRYSTALS

CAS RN

107-96-0
Record name 3-Mercaptopropionic acid
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Record name 3-MERCAPTOPROPIONIC ACID
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Melting Point

16.8 °C
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Record name 3-Mercaptopropanoic acid
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Synthesis routes and methods I

Procedure details

The acids from which the esters are derived are also generally available commercially but may be made if so desired by procedures of long-standing in the chemical arts. Mercaptoacetic acid, for example, may be made by the reaction of sodium hydro-sulfide with sodium chloroacetate and subsequent acidification. β-mercaptopropionic acid is obtained in about 80% yield from the reaction of sodium hydrosulfide with β-propiolactone in acetonitrile and subsequent acidification. Mercaptosuccinic acid may be made by adding hydrogen sulfide across the double bond of maleic anhydride followed by hydrolysis. Also suitable for the purposes of this invention are the alkyl esters of α-mercapto-propionic acid, which may be prepared from α-chloropropionic acid and sodium thiosulfate according to the procedure described in U.S. Pat. No. 2,413,361.
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Synthesis routes and methods II

Procedure details

Alkyl esters, as thus characterized, of mercaptoacetic (thioglycolic), β-mercapto-propionic, and mercaptosuccinic (thiomalic) acids exemplify mercaptoesters suitable for the method of this invention. The 2-ethylhexyl, iso-octyl, and n-octadecyl esters are preferable from the standpoint of the effectiveness of the heat stabilizers ultimately derived from them. Particularly preferred for that purpose are the iso-octyl and 2-ethylhexyl mercaptoacetates, iso-octyl mercaptopropionate, and the n-octadecyl mercaptoacetate and mercaptopropionate. All of these mercaptoesters are either available commercially or are easily made by conventional esterification procedures. The acids from which the esters are derived are also generally available commercially but may be made if so desired by procedures of long-standing in the chemical arts. Mercaptoacetic acid, for example, may be made by the reaction of sodium hydrosulfide with sodium chloroacetate and subsequent acidification. β-mercaptopropionic acid is obtained in about 80% yield from the reaction of sodium hydrosulfide with β-propiolactone in acetonitrile and subsequent acidification. Mercaptosuccinic acid may be made by adding hydrogen sulfide across the double bond of maleic anhydride followed by hydrolysis. Also suitable for the purposes of this invention are the alkyl esters of α-mercapto-propionic acid, which may be prepared from α-chloroproprionic acid and sodium thiosulfate according to the procedure described in U.S. Pat. No. 2,413,361, which is incorporated herein by reference. The alkyl esters may be made by conventional techniques. The respective zinc derivatives of the particularly preferred mercaptoesters are thus the preferred heat stabilizers in the compositions of this invention. Either French or American process zinc oxide is suitable for their preparation according to the method of this invention. Both are available in lead-free grades, which are preferable.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
22,600
Citations
CC Reinhart, E Johansson - Chemistry of Materials, 2015 - ACS Publications
… This paper presents the preparation and characterization of colloidal 3-mercaptopropionic acid (3-MPA) capped PbS quantum dots (QDs). Ligand exchange was achieved by biphasic …
Number of citations: 59 pubs.acs.org
MH Mashhadizadeh, M Amoli-Diva - Journal of Analytical Atomic …, 2013 - pubs.rsc.org
A new magnetic solid sorbent was synthesized using 3-mercaptopropionic acid grafted silica modified Fe3O4 magnetic nanoparticles. The sorbent was characterized by SEM, XRD, and …
Number of citations: 87 pubs.rsc.org
A Kudelski - Surface science, 2002 - Elsevier
The influence of pH on the structure of 3-mercaptopropionic acid (MPA) monolayers on silver, and the changes in the structure of monolayers during adsorption and desorption of MPA …
Number of citations: 46 www.sciencedirect.com
W Limbut, P Kanatharana, B Mattiasson… - Biosensors and …, 2006 - Elsevier
… acid (TA) and 3-mercaptopropionic acid (MPA) by using flow … self-assembled 3-mercaptopropionic acid monolayer (SAMPAM). … than thioctic acid and 3-mercaptopropionic acid is a good …
Number of citations: 159 www.sciencedirect.com
SY Ejeta, T Imae - Analytica Chimica Acta, 2021 - Elsevier
… Gold nanoparticle capped by 3-mercaptopropionic acid was used for sensing Cr(III). … C 6 H 5 O 7 ·2H 2 O, ≥99%), 3-mercaptopropionic acid (3-mpa, ≥99%), and CrCl 3 anhydrous (99…
Number of citations: 26 www.sciencedirect.com
S Venkateswarlu, SH Kumar, NVV Jyothi - Water Resources and Industry, 2015 - Elsevier
… The surfaces of bio magnetite nanoparticles were functionalized with 3-Mercaptopropionic acid (3 MPA) and used as a high-capacity and recyclable adsorbent for the rapid removal of Ni…
Number of citations: 54 www.sciencedirect.com
RK Sajwan, Y Bagbi, P Sharma, PR Solanki - Journal of Luminescence, 2017 - Elsevier
… Herein, a report on the synthesis of 3-mercaptopropionic acid (MPA) and L cysteine (Cyst) capped luminescent cadmium selenide (CdSe) quantum dots (QDs) was studied. The MPA-…
Number of citations: 43 www.sciencedirect.com
JL Castro, MR López‐Ramírez… - Journal of Raman …, 2004 - Wiley Online Library
… In this work, the SERS spectra of 3-mercaptopropionic acid (3MPA) adsorbed on colloidal silver surfaces were studied. The study is interesting because mercapto acids are bifunctional …
P Salgado, T Visnevschi-Necrasov, RP Kiene… - … of Chromatography B, 2015 - Elsevier
The organic sulfur compound 3-mercaptopropionic acid (3-MPA) is an important thiol intermediate in organic sulfur metabolism in natural environments. It is generated during …
Number of citations: 20 www.sciencedirect.com
NJ York, MM Lockart, S Sardar, N Khadka, W Shi… - Journal of Biological …, 2021 - ASBMB
… Among this class, cysteine dioxygenases (CDOs) and 3-mercaptopropionic acid dioxygenases (… However, the manner in which 3-mercaptopropionic acid (3MPA) coordinates to the …
Number of citations: 14 www.jbc.org

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